[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
3-(1,3-Benzothiazol-2-yl)pyrazin-2-yl-yl)methanone is a complex organic compound that features a unique structure combining benzothiazole, pyrazine, and dihydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)pyrazin-2-yl-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the pyrazine moiety. The final step involves the coupling of the dihydroquinoline unit to the preformed intermediate. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)pyrazin-2-yl-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)pyrazin-2-yl-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, 3-(1,3-benzothiazol-2-yl)pyrazin-2-yl-yl)methanone can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)pyrazin-2-yl-yl)methanone involves its interaction with molecular targets within biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazin-2-yl-yl)methanone: shares similarities with other benzothiazole and pyrazine derivatives, such as:
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)pyrazin-2-yl-yl)methanone lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and the exploration of new scientific frontiers.
Properties
Molecular Formula |
C21H16N4OS |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C21H16N4OS/c26-21(25-13-5-7-14-6-1-3-9-16(14)25)19-18(22-11-12-23-19)20-24-15-8-2-4-10-17(15)27-20/h1-4,6,8-12H,5,7,13H2 |
InChI Key |
RTQIJJOMVKARIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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